molecular formula C11H10F4OS B13723337 cis-2-(1,1,2,2-Tetrafluoroethyl)chromane-4-thiol

cis-2-(1,1,2,2-Tetrafluoroethyl)chromane-4-thiol

Cat. No.: B13723337
M. Wt: 266.26 g/mol
InChI Key: CSUBRYDQICANOF-RKDXNWHRSA-N
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Description

cis-2-(1,1,2,2-Tetrafluoroethyl)chromane-4-thiol: is a chemical compound with the molecular formula C11H10F4OS It contains a chromane ring substituted with a tetrafluoroethyl group and a thiol group

Preparation Methods

The synthesis of cis-2-(1,1,2,2-Tetrafluoroethyl)chromane-4-thiol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as chromane derivatives and tetrafluoroethyl precursors.

    Reaction Conditions: The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained.

    Industrial Production: Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.

Chemical Reactions Analysis

cis-2-(1,1,2,2-Tetrafluoroethyl)chromane-4-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions to modify the chromane ring or the tetrafluoroethyl group.

    Substitution: Substitution reactions can occur at the chromane ring or the thiol group, leading to the formation of new derivatives.

    Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified chromane derivatives and thiol-containing compounds.

Scientific Research Applications

cis-2-(1,1,2,2-Tetrafluoroethyl)chromane-4-thiol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: Used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of cis-2-(1,1,2,2-Tetrafluoroethyl)chromane-4-thiol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: The pathways involved can vary depending on the specific application, but they often include oxidative stress pathways, signal transduction pathways, and metabolic pathways.

Comparison with Similar Compounds

cis-2-(1,1,2,2-Tetrafluoroethyl)chromane-4-thiol can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Examples include cis-6-Methyl-2-(1,1,2,2-Tetrafluoroethyl)chromane-4-thiol and other chromane derivatives with different substituents.

    Uniqueness: The presence of the tetrafluoroethyl group and the thiol group in this compound gives it distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C11H10F4OS

Molecular Weight

266.26 g/mol

IUPAC Name

(2R,4R)-2-(1,1,2,2-tetrafluoroethyl)-3,4-dihydro-2H-chromene-4-thiol

InChI

InChI=1S/C11H10F4OS/c12-10(13)11(14,15)9-5-8(17)6-3-1-2-4-7(6)16-9/h1-4,8-10,17H,5H2/t8-,9-/m1/s1

InChI Key

CSUBRYDQICANOF-RKDXNWHRSA-N

Isomeric SMILES

C1[C@H](C2=CC=CC=C2O[C@H]1C(C(F)F)(F)F)S

Canonical SMILES

C1C(C2=CC=CC=C2OC1C(C(F)F)(F)F)S

Origin of Product

United States

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